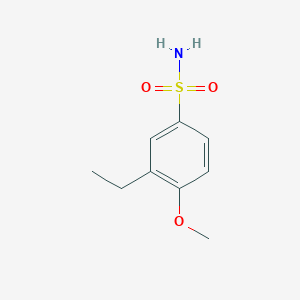

3-ethyl-4-methoxyBenzenesulfonamide

Descripción

3-Ethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by an ethyl group at the 3-position and a methoxy group at the 4-position of the benzene ring. Sulfonamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound’s structural features make it a candidate for drug design, particularly in targeting enzymes like carbonic anhydrases or proteases .

Propiedades

Número CAS |

84911-02-4 |

|---|---|

Fórmula molecular |

C9H13NO3S |

Peso molecular |

215.27 g/mol |

Nombre IUPAC |

3-ethyl-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C9H13NO3S/c1-3-7-6-8(14(10,11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H2,10,11,12) |

Clave InChI |

OAEHFSYFUFKVEM-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=CC(=C1)S(=O)(=O)N)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methoxyBenzenesulfonamide typically involves the sulfonation of 3-ethyl-4-methoxyaniline with a sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3-ethyl-4-methoxyaniline+R-SO2Cl→3-ethyl-4-methoxyBenzenesulfonamide+HCl

Industrial Production Methods: Industrial production of 3-ethyl-4-methoxyBenzenesulfonamide may involve large-scale sulfonation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 3-ethyl-4-methoxyBenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: 3-ethyl-4-methoxyBenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Industry: In the industrial sector, 3-ethyl-4-methoxyBenzenesulfonamide is used in the production of dyes, pigments, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 3-ethyl-4-methoxyBenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, including antibacterial activity by inhibiting folic acid synthesis in bacteria .

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : The ethyl and methoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., acetyl, nitro) in analogs, influencing reactivity and binding interactions.

- Lipophilicity: The methoxy group enhances lipophilicity compared to polar hydroxy or amino groups in analogs like 3-acetyl-4-hydroxybenzenesulfonamide .

- Steric Considerations: Bulkier substituents (e.g., quinoxalinyl in or trifluoromethylphenyl in ) may hinder molecular interactions compared to the compact ethyl-methoxy combination.

Actividad Biológica

3-Ethyl-4-methoxybenzenesulfonamide is a sulfonamide compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Ethyl-4-methoxybenzenesulfonamide is characterized by the following structural features:

- Sulfonamide Group : Essential for its biological activity, allowing interaction with various enzymes.

- Methoxy Group : Enhances solubility and may influence the compound's biological interactions.

- Ethyl Group : Increases lipophilicity, potentially aiding in membrane penetration.

The primary mechanism of action for 3-ethyl-4-methoxybenzenesulfonamide involves:

- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis necessary for bacterial growth, leading to cell death.

Antimicrobial Activity

Research indicates that 3-ethyl-4-methoxybenzenesulfonamide exhibits antimicrobial properties. Its ability to inhibit bacterial growth has been attributed to its action on bacterial enzymes involved in folate synthesis. Studies have shown effective inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including:

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives of sulfonamides exhibit cytotoxic effects on cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The IC50 values observed indicate promising activity compared to standard chemotherapeutic agents .

Research Findings

Recent research has focused on the synthesis and biological evaluation of 3-ethyl-4-methoxybenzenesulfonamide derivatives. Key findings include:

| Study | Compound | Target | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Zhang et al. (2023) | 3-Ethyl-4-methoxybenzenesulfonamide | HEPG2 | 1.18 ± 0.14 | Comparable to staurosporine |

| Arafa et al. (2023) | N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide | MCF7 | 0.67 | Significant cytotoxicity observed |

| ResearchGate Study | Various derivatives | Multiple cancer lines | Range from 0.24 to 6.82 | Effective against leukemia and melanoma |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3-ethyl-4-methoxybenzenesulfonamide against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines, revealing significant growth inhibition and suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.